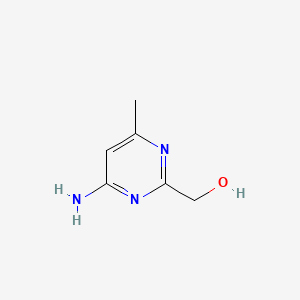

(4-Amino-6-methylpyrimidin-2-yl)methanol

Description

(4-Amino-6-methylpyrimidin-2-yl)methanol is a pyrimidine derivative characterized by a methanol group at position 2, an amino group at position 4, and a methyl group at position 6. Its molecular formula is C₆H₉N₃O, with a molecular weight of 139.16 g/mol (CAS: 1263216-08-5) . This compound serves as a versatile intermediate in medicinal and synthetic chemistry due to its reactive hydroxyl (-CH₂OH) and amino (-NH₂) groups.

Properties

IUPAC Name |

(4-amino-6-methylpyrimidin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-4-2-5(7)9-6(3-10)8-4/h2,10H,3H2,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJZIUFUOBWPRAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (4-Amino-6-methylpyrimidin-2-yl)methanol typically involves the reaction of appropriate pyrimidine precursors under specific conditions. One common method includes the reaction of 4,6-dichloropyrimidine with methylamine, followed by reduction with sodium borohydride to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

(4-Amino-6-methylpyrimidin-2-yl)methanol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrimidine N-oxides.

Reduction: Reduction reactions can convert it into different pyrimidine derivatives.

Scientific Research Applications

(4-Amino-6-methylpyrimidin-2-yl)methanol has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives.

Biology: It is used in the study of enzyme interactions and metabolic pathways involving pyrimidine compounds.

Medicine: Pyrimidine derivatives, including this compound, are explored for their potential therapeutic properties, such as antiviral, anticancer, and antimicrobial activities.

Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (4-Amino-6-methylpyrimidin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can act as an inhibitor or activator of certain enzymes involved in pyrimidine metabolism. The pathways involved may include the salvage pathway of thiamine compounds, where it catalyzes amino-pyrimidine hydrolysis reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

Pyrimidine derivatives often exhibit varied bioactivities depending on substituent groups. Below is a comparative analysis of (4-Amino-6-methylpyrimidin-2-yl)methanol and analogous compounds:

Key Observations :

- Position 2: The hydroxyl group in this compound distinguishes it from thioether (-SMe) or acetamide-linked derivatives, which may alter solubility and reactivity .

- Position 6 : Methyl (-CH₃) groups are common, but hydrazinyl (-NHNH₂) or hydroxyl (-OH) substituents introduce hydrogen-bonding capabilities .

This compound

- Synthesis: Not explicitly detailed in the evidence, but analogous methods involve cyclization of enaminones with guanidine derivatives under reflux conditions .

4-Amino-2-(methylthio)-6-pyrimidinol

- Synthesis : Likely involves thiolation reactions at position 2, followed by hydroxylation at position 6 .

2-((4-Amino-6-methylpyrimidin-2-yl)amino)-N-(4-fluorophenyl)acetamide

- Synthesis : Microwave-assisted coupling of chloro-pyrimidine intermediates with fluorophenyl-acetamide groups .

4-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]pyrimidin-2-ylamine

- Synthesis: Reflux of enaminones with guanidine hydrochloride in ethanol/acetic acid, followed by sulfonation .

Comparison :

Physicochemical Properties

- Solubility: Hydroxyl and amino groups enhance water solubility, while aryl or piperidine substituents increase lipophilicity .

- Stability: Limited data for this compound, but methylthio and sulfonyl groups in analogs improve oxidative stability .

Biological Activity

(4-Amino-6-methylpyrimidin-2-yl)methanol, a pyrimidine derivative, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

This compound features a pyrimidine ring substituted with an amino group and a hydroxymethyl group. Its molecular structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions. These properties make it a valuable building block for synthesizing more complex compounds used in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors involved in metabolic pathways. It has been shown to act as an inhibitor or activator of enzymes related to pyrimidine metabolism, particularly in the salvage pathway of thiamine compounds. This interaction suggests potential applications in modulating metabolic processes and influencing cellular functions .

Antiviral and Antimicrobial Properties

Research indicates that pyrimidine derivatives, including this compound, exhibit antiviral and antimicrobial activities. For instance, studies have demonstrated that certain pyrimidine compounds can inhibit the replication of viruses and bacteria by interfering with nucleic acid synthesis or enzyme activity essential for pathogen survival .

Anticancer Potential

The compound's structural characteristics allow it to interact with cellular targets involved in cancer progression. Some derivatives have shown promise as anticancer agents by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanisms may involve the modulation of signaling pathways critical for cell proliferation and survival .

Study on Antiviral Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized various pyrimidine derivatives and tested their antiviral activities against influenza virus strains. Among these, this compound demonstrated significant inhibition of viral replication at low micromolar concentrations, suggesting its potential as a lead compound for antiviral drug development .

Antimicrobial Efficacy

A study evaluated the antimicrobial properties of several pyrimidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 2 μg/mL .

Research Applications

The compound is utilized in various scientific research applications:

- Medicinal Chemistry : As a precursor for synthesizing novel drugs targeting viral infections and cancer.

- Biochemical Studies : Investigating enzyme interactions and metabolic pathways involving pyrimidine compounds.

- Agricultural Chemistry : Developing agrochemicals that leverage its biological activity against plant pathogens .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.